molecular formula C6H7NO3 B3373598 2-(3-Methyl-1,2-oxazol-4-yl)acetic acid CAS No. 1008304-86-6

2-(3-Methyl-1,2-oxazol-4-yl)acetic acid

Cat. No.: B3373598
CAS No.: 1008304-86-6
M. Wt: 141.12
InChI Key: BQPPLPCARCAHEG-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2-oxazol-4-yl)acetic acid (CAS: 1008304-86-6) is a high-purity isoxazole derivative with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol . This compound serves as a versatile and valuable building block in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds with potential biological activities. Isoxazole-based scaffolds, like this one, are recognized for their significant role in drug discovery due to their presence in molecules with diverse therapeutic effects . Its primary research application lies in the development of new antimicrobial agents. Specifically, it acts as a key synthetic intermediate for creating more complex molecules, such as water-soluble isoxazole-linked 1,3,4-oxadiazoles . These derivatives have demonstrated promising in vitro and in vivo antimicrobial and antibiofilm activities, showing particular efficacy against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis . Furthermore, isoxazole derivatives are extensively investigated for their immunoregulatory properties, including potential immunosuppressive, anti-inflammatory, and immunostimulatory activities, making this compound a critical starting material for research in immunology . The product is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling guidelines.

Properties

IUPAC Name

2-(3-methyl-1,2-oxazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-5(2-6(8)9)3-10-7-4/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPPLPCARCAHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304031
Record name 3-Methyl-4-isoxazoleacetic acid
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Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008304-86-6
Record name 3-Methyl-4-isoxazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008304-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Methyl-4-isoxazoleacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methyl-1,2-oxazol-4-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,2-oxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-isoxazolecarboxylic acid with suitable reagents to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,2-oxazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemical and Synthetic Applications

1. Building Block in Organic Synthesis

  • 2-(3-Methyl-1,2-oxazol-4-yl)acetic acid serves as an essential building block for synthesizing more complex organic molecules. Its oxazole ring structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

2. Reagent for Organic Reactions

  • The compound is utilized as a reagent in organic chemistry. It can undergo oxidation to yield oxazole derivatives or be reduced to form different functional groups. This versatility makes it valuable in synthetic methodologies aimed at creating novel compounds.

Biological Applications

1. Antimicrobial Activity

  • Research indicates that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Studies have shown that these compounds can effectively inhibit biofilm formation, which is crucial in treating chronic infections .

2. Anti-inflammatory Properties

  • Isoxazole derivatives, including this compound, have been investigated for their anti-inflammatory effects. They are reported to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), suggesting their potential use as therapeutic agents in managing inflammatory diseases .

3. Immune Modulation

  • There is growing evidence that this compound can modulate immune responses. Some studies have focused on its ability to enhance T-cell activity and promote lymphocyte proliferation, which could be beneficial in immunotherapy settings .

Pharmaceutical Applications

1. Drug Development

  • The compound is being explored as a pharmaceutical intermediate in drug development processes. Its biological activity profile suggests potential applications in creating new medications aimed at treating infections and inflammatory conditions .

2. Structure–Activity Relationship Studies

  • Ongoing research into the structure–activity relationships (SAR) of this compound has revealed insights into how modifications can enhance its efficacy and reduce side effects. This research is critical for optimizing drug candidates based on this scaffold .

Industrial Applications

1. Agrochemicals

  • This compound can serve as an intermediate in the synthesis of agrochemicals. Its biological properties may be leveraged to develop new pesticides or herbicides with improved efficacy .

2. Specialty Chemicals

  • The compound finds utility in the production of specialty chemicals used across various industries, including pharmaceuticals and materials science .

Case Studies and Research Findings

Study Focus Area Findings
Antimicrobial ActivityDemonstrated effectiveness against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa.
Immune ModulationEnhanced T-cell proliferation and immune response in murine models, indicating potential for immunotherapy applications.
Structure–Activity RelationshipsIdentified key modifications that enhance anti-inflammatory activity while minimizing adverse effects.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2-oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Hazard Profile : Classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may induce respiratory irritation (H335) .

Comparison with Similar Compounds

Structurally analogous compounds share the oxazole core but differ in substituents or side chains, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Purity Hazards References
2-(3-Methyl-1,2-oxazol-4-yl)acetic acid C₆H₇NO₃ 141.12–141.13 Methyl (C-3), acetic acid (C-4) ≥95% H302, H315, H319, H335
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid C₆H₆ClNO₃ 175.57 Methyl (C-3), Cl (C-5) ≥95% Not specified
{[(3,5-Dimethylisoxazol-4-yl)methyl]thio}acetic acid C₈H₁₁NO₃S 201.24 3,5-Dimethyl, thioether linkage 95% Not specified
(3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid C₇H₉NO₃ 155.15 3,5-Dimethyl, acetic acid (C-4) Not listed Not specified
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride C₈H₁₂N₃O₃·HCl 233.66 Oxadiazole, azetidine, HCl salt 95+% Not specified

Key Observations :

Chlorinated Derivative (C₆H₆ClNO₃): The introduction of a chlorine atom at C-5 increases molar mass (175.57 vs. 141.12 g/mol) and likely enhances lipophilicity, which may improve membrane permeability in drug design .

Thioether Analogue (C₈H₁₁NO₃S): The sulfur atom in the side chain could alter electronic properties and binding interactions compared to the oxygen-containing parent compound .

Dimethyl-Substituted Variant (C₇H₉NO₃): Additional methyl groups at C-3 and C-5 may sterically hinder interactions with biological targets but improve metabolic stability .

Biological Activity

2-(3-Methyl-1,2-oxazol-4-yl)acetic acid is a heterocyclic organic compound with significant potential in various biological applications. Its molecular formula is C6H7NO3, and it features an oxazole ring that contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Overview of Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been evaluated for its Minimum Inhibitory Concentration (MIC) against various strains, demonstrating moderate to good efficacy. For example, MIC values ranged from 4.69 to 22.9 µM against Bacillus subtilis and 5.64 to 77.38 µM against Staphylococcus aureus .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.
  • Anticancer Potential : There is ongoing research into the compound's anticancer properties. It has been noted for its ability to induce apoptosis in cancer cell lines, which is crucial for the development of new cancer therapies .

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • Cellular Interaction : It is believed that the oxazole ring facilitates interactions with biomolecules, leading to alterations in cellular processes such as apoptosis and cell proliferation.
  • Target Identification : Specific targets for this compound are still under investigation; however, oxazole derivatives have been shown to interact with enzymes involved in cancer progression and inflammation .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

StudyFindings
Identified antimicrobial and anti-inflammatory properties; suggested further research into its pharmaceutical applications.
Reported significant cytotoxic effects on human cancer cell lines; highlighted potential for inducing apoptosis in MCF-7 cells.
Discussed immunoregulatory effects of oxazole derivatives; indicated potential modifications for enhanced therapeutic efficacy.

Case Study: Anticancer Activity

In a notable study, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The results indicated that the compound could induce apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-Methyl-1,2-oxazol-4-yl)acetic acid?

  • Methodology : The compound can be synthesized via alkylation of 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with monochloroacetic acid under alkaline conditions. The reaction is typically performed in equimolar ratios with sodium hydroxide as the base, heated to 80–100°C for 4–6 hours. Post-synthesis purification involves recrystallization from ethanol or aqueous ethanol .
  • Key Considerations :

  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Optimize pH to avoid side reactions (e.g., hydrolysis of the oxazole ring).

Q. How is this compound characterized spectroscopically?

  • Analytical Techniques :

  • IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹). The oxazole ring C=N and C–O stretches appear at ~1600 cm⁻¹ and ~1250 cm⁻¹, respectively .
  • NMR :
  • ¹H NMR : Methyl groups on the oxazole ring resonate at δ 2.3–2.5 ppm. The acetic acid CH₂ appears as a singlet near δ 3.7–4.0 ppm.
  • ¹³C NMR : Carboxylic acid carbonyl at δ ~170 ppm; oxazole ring carbons between δ 100–160 ppm .
  • Mass Spectrometry : Molecular ion peak at m/z 157.13 (C₆H₇NO₄) with fragmentation patterns indicating loss of COOH (~45 amu) .

Q. What are the common solubility and stability profiles of this compound?

  • Physical Properties :

  • Solubility : Moderately soluble in polar solvents (water, ethanol, DMSO) due to the carboxylic acid group. Poor solubility in non-polar solvents (hexane, chloroform).
  • Stability : Stable at room temperature but prone to decarboxylation at elevated temperatures (>150°C). Store under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Methodology :

  • Use SHELXL for structure refinement. Input .hkl files from X-ray diffraction data.
  • Apply restraints for anisotropic displacement parameters of non-H atoms. Hydrogen bonding networks (e.g., carboxylic acid dimerization) can be analyzed using ORTEP-3 for graphical representation .
    • Data Contradictions : Discrepancies in bond lengths/angles may arise due to twinning or poor crystal quality. Use SHELXD for phase correction and SHELXE for density modification .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Case Example : If NMR suggests a planar oxazole ring but crystallography shows puckering:

  • Verify sample purity (HPLC).
  • Re-examine crystallographic data for disorder or solvent effects.
  • Perform DFT calculations (e.g., Gaussian) to compare theoretical/experimental geometries .

Q. How can sustainable synthesis routes be developed for this compound?

  • Innovative Approaches :

  • Continuous-Flow Chemistry : Reduces reaction time and waste. Adapt methods from triazole-acetic acid synthesis, using microreactors with real-time pH monitoring .
  • Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent.
    • Yield Optimization :
ParameterTraditional BatchContinuous-Flow
Temperature80°C100°C
Reaction Time6 hours30 minutes
Yield65%85%

Q. What computational methods predict the compound’s bioactivity?

  • In Silico Techniques :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase). The carboxylic acid group may coordinate active-site metals.
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = -0.5) and CYP450 inhibition risk .

Q. How is method validation performed for quantifying this compound?

  • Validation Protocol :

  • Linearity : Prepare calibration curves (0.1–10 µg/mL) in UV-Vis (λ_max ~270 nm). R² ≥ 0.995.
  • Precision : Intra-day RSD < 2%, inter-day RSD < 5%.
  • LOD/LOQ : LOD = 0.03 µg/mL, LOQ = 0.1 µg/mL via signal-to-noise ratios .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methyl-1,2-oxazol-4-yl)acetic acid
Reactant of Route 2
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2-(3-Methyl-1,2-oxazol-4-yl)acetic acid

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